SNX-7081
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
908111-22-8 |
|---|---|
Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.52 |
IUPAC Name |
2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30) |
InChI Key |
SIEDNUHWSIZMAF-JCNLHEQBSA-N |
SMILES |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNX7081; SNX 7081; SNX-7081. |
Origin of Product |
United States |
Ii. Discovery and Molecular Characteristics of Snx 7081
Historical Context and Analog Development within the 2-Aminobenzamide (B116534) Class
The 2-aminobenzamide class of compounds has served as a foundation for the development of novel HSP90 inhibitors. This class emerged from unbiased screening efforts to identify protein targets for diverse compound libraries. Early compounds within this class demonstrated strong binding affinity to HSP90 and exhibited antiproliferative activity in various cancer cell lines. researchgate.net
SNX-7081 is an analogue derived from the 2-aminobenzamide scaffold, optimized through structure-activity relationship (SAR) explorations. A key structural modification in this compound, when compared to related analogues like SNX-2112, is the presence of an indole (B1671886) side-chain instead of an indazole side-chain. spandidos-publications.comresearchgate.netnih.govresearchgate.net These structural changes are a result of deliberate design and synthesis aimed at improving the compound's properties, such as affinity for HSP90.
This compound and SNX-2112 share the core 2-aminobenzamide structure but differ in their side-chain at a specific position. This compound features an indole group, while SNX-2112 contains an indazole group. spandidos-publications.comresearchgate.net This difference in the heterocyclic side-chain is a primary distinction between the two compounds.
Interactive Table 1: Structural Feature Comparison of this compound and SNX-2112
| Compound | Core Scaffold | Side-Chain Heterocycle |
| This compound | 2-aminobenzamide | Indole |
| SNX-2112 | 2-aminobenzamide | Indazole |
Beyond the core heterocyclic difference, substituent variations on these side-chains also contribute to the distinct biological activities of this compound and its analogues. For instance, the presence of a methyl substituent in the indole ring of this compound, in contrast to a 5-fluoro substituent in the indazole ring of SNX-2112, is suggested to contribute to the higher affinity of this compound for HSP90. spandidos-publications.com Research indicates that these subtle structural differences, arising from systematic SAR studies, can lead to notable variations in binding affinity and cellular potency. spandidos-publications.comresearchgate.netresearchgate.netacs.orgresearchgate.net
Structural Comparison with Related Analogues (e.g., SNX-2112)
Characterization of HSP90 Binding and Mechanism of Action
This compound functions as an inhibitor of HSP90 by specifically interacting with a critical region of the chaperone protein.
This compound selectively binds to the N-terminal ATP-binding pocket of HSP90. nih.govnih.govcloudfront.netpatsnap.comselleckchem.commedchemexpress.com This pocket is a crucial functional site within the HSP90 dimer, responsible for binding and hydrolyzing ATP, a process essential for the chaperone's conformational cycle and its interaction with client proteins. nih.govsci-hub.semdpi.com By binding to this site, this compound competes with ATP, thereby inhibiting the ATPase activity of HSP90. spandidos-publications.comnih.govcloudfront.net Studies, including molecular docking experiments, have shown that this compound exhibits a stronger binding affinity to HSP90 compared to SNX-2112. spandidos-publications.comresearchgate.netresearchgate.netacs.org This stronger affinity is attributed, in part, to the specific interactions formed between this compound and residues within the ATP pocket. spandidos-publications.com
The primary molecular consequence of this compound binding to the N-terminal ATP pocket and inhibiting HSP90 ATPase activity is the disruption of the HSP90 chaperone function. spandidos-publications.comnih.govnih.gov HSP90 is responsible for the proper folding, maturation, and stabilization of a diverse array of client proteins, many of which are involved in crucial cellular processes, including growth, survival, and signaling. nih.govsci-hub.semdpi.com When HSP90 is inhibited by compounds like this compound, its client proteins become destabilized. spandidos-publications.comnih.gov This destabilization leads to the ubiquitination of the client proteins and their subsequent degradation via the proteasomal pathway. nih.govsci-hub.senih.gov This mechanism results in the downregulation of essential signaling proteins that are dependent on HSP90 for their stability and function. spandidos-publications.comresearchgate.netresearchgate.netselleckchem.comnih.gov
Research has demonstrated that this compound treatment leads to the downregulation of various HSP90 client proteins. spandidos-publications.comresearchgate.netresearchgate.net For example, studies have shown decreased levels of IKKα, GSK3, CHK1, and Raf-1 following exposure to this compound. spandidos-publications.com These proteins are critical for the growth and survival of cancer cells. spandidos-publications.com The degradation of such client proteins is considered a key mechanism by which this compound exerts its biological effects, including the induction of growth inhibition and apoptosis in susceptible cells. spandidos-publications.comresearchgate.netresearchgate.netnih.gov
Interactive Table 2: Examples of HSP90 Client Proteins Downregulated by this compound
| HSP90 Client Protein | Associated Cellular Process(es) |
| IKKα | NF-κB signaling, inflammation |
| GSK3 | Cell survival, metabolism |
| CHK1 | Cell cycle checkpoint control, DNA repair |
| Raf-1 | MAPK signaling pathway, cell proliferation |
| Akt | PI3K/Akt signaling pathway, cell survival, growth |
| Bcr-abl | Cell proliferation, survival (in CML) |
| HER2 | Cell growth, differentiation (in certain cancers) |
Data from studies comparing this compound and SNX-2112 have indicated that this compound is generally more potent in downregulating HSP90 client proteins. spandidos-publications.comresearchgate.netresearchgate.netacs.org This aligns with the observed stronger binding affinity of this compound to HSP90. spandidos-publications.comresearchgate.netresearchgate.netacs.org
Iii. Preclinical Investigations into the Efficacy of Snx 7081
Antiviral Research Applications
Preclinical studies have investigated the antiviral potential of SNX-7081, particularly its activity against Herpes Simplex Virus (HSV). nih.govpatsnap.complos.orgnih.gov The dependence of viruses on host chaperones like Hsp90 suggests that inhibiting this protein could be a broad-spectrum antiviral strategy. plos.orgvcu.edu
Activity Against Herpes Simplex Virus (HSV) Infection
Research has evaluated the efficacy of this compound against both HSV-1 and HSV-2. nih.govnih.gov
In vitro assays using Vero cells have demonstrated that this compound exhibits significant anti-HSV activity at concentrations that are not cytotoxic to the cells. nih.govpatsnap.comnih.gov Vero cells are a commonly used cell line in virology research for evaluating antiviral compounds and studying viral replication biorxiv.orgmdpi.comopenagrar.de. Studies have shown that this compound, along with other related Hsp90 inhibitors like SNX-25a and SNX-2112, can exert antiviral effects in these cellular models. nih.govpatsnap.comnih.gov
Comparative studies have assessed the antiviral potency of this compound relative to established antiviral drugs such as acyclovir (B1169) (ACV). nih.govpatsnap.comnih.gov Acyclovir is a widely used nucleoside analogue that inhibits viral DNA polymerase. nih.govpainphysicianjournal.comdermnetnz.org Research indicates that this compound has demonstrated anti-HSV activity with EC50 values (half-maximal effective concentration) that are comparable to or even exceed those of acyclovir in Vero cell assays. nih.govpatsnap.comnih.gov This suggests a potent antiviral effect in a cellular setting.
Here is a representative data table comparing the in vitro antiviral activity:
| Compound | Cell Line | Virus Type | EC50 (µM) | Reference |
| This compound | Vero | HSV-1, HSV-2 | Close to ACV | nih.gov |
| Acyclovir | Vero | HSV-1, HSV-2 | - | nih.govnih.gov |
| This compound | Vero | HSV | Comparable to or exceeding ACV | patsnap.com |
| Acyclovir | Vero | HSV | - | patsnap.com |
| HL1 (Example) | Vero | HSV-1F | 37.20 | nih.gov |
| HL2 (Example) | Vero | HSV-1F | 63.4 | nih.gov |
| Acyclovir | Vero | HSV-1F | 2.8 ± 0.1 | nih.gov |
Note: Specific EC50 values for this compound relative to Acyclovir can vary between studies and viral strains. The table presents findings as described in the cited sources.
The antiviral mechanism of this compound is primarily attributed to its role as an Hsp90 inhibitor. nih.govpatsnap.complos.orgnih.gov Hsp90 is crucial for the stability and function of various viral proteins required for different stages of the viral life cycle, including replication, assembly, and transport. plos.orgvcu.edu By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone activity. nih.govpatsnap.com This disruption leads to the destabilization and subsequent degradation of essential viral client proteins. patsnap.com This mechanism is considered advantageous as it targets a host protein that the virus relies on, potentially reducing the likelihood of resistance development through viral mutations. patsnap.com Studies have indicated that Hsp90 inhibitors like this compound primarily exert antiviral effects in the early stages of HSV infection by suppressing viral RNA synthesis and protein expression. plos.org
In Vivo Antiviral Potentials in Animal Models (e.g., herpes simplex keratitis rabbit model)
The promising in vitro results led to the evaluation of this compound's antiviral potential in in vivo animal models. nih.govpatsnap.complos.org The herpes simplex keratitis (HSK) rabbit model is a relevant model for studying ocular HSV-1 infection, mimicking aspects of human disease. nih.govplos.orgcreative-diagnostics.comnih.gov Animal model studies, including the HSK rabbit model, have provided further support for the antiviral efficacy of this compound and related compounds. nih.govpatsnap.complos.org While SNX-25a gels demonstrated high efficacy in reducing clinical symptoms in a rabbit HSK model, this compound gels were also reported to be effective against HSV-1, albeit with varying magnitudes of activity. nih.gov These preclinical successes in animal models have contributed to the rationale for further investigation of this compound as a potential antiviral agent. patsnap.com
Anticancer Research Applications
Beyond its antiviral properties, this compound has also been investigated for its potential in anticancer research, leveraging its mechanism as an Hsp90 inhibitor. medkoo.comspandidos-publications.comnih.govacs.orgresearchgate.netf1000research.comspandidos-publications.comresearchgate.net Hsp90 is often overexpressed in cancer cells and plays a critical role in stabilizing and activating numerous oncogenic proteins (Hsp90 client proteins) that are involved in cell growth, survival, and proliferation. nih.govacs.orgspandidos-publications.comresearchgate.net
Preclinical studies have explored the effects of this compound on various cancer cell lines. spandidos-publications.comacs.orgresearchgate.net Research has shown that this compound can exert inhibitory effects on the proliferation of human cancer cell lines. spandidos-publications.comresearchgate.net Comparative studies with other Hsp90 inhibitors, such as SNX-2112, have indicated that this compound can exhibit better inhibitory effects and more potent effects on inducing cell apoptosis in several human cancer cell lines. spandidos-publications.comresearchgate.net this compound has also demonstrated a stronger binding affinity to Hsp90 compared to SNX-2112 in molecular docking experiments. spandidos-publications.comresearchgate.net
The anticancer mechanisms of this compound involve the downregulation of Hsp90 client proteins crucial for cancer cell survival and growth. spandidos-publications.comnih.govacs.orgresearchgate.netresearchgate.net Studies in chronic lymphocytic leukemia (CLL) cells, for instance, have shown that this compound can dysregulate proteins involved in DNA repair and replication, as well as the cell cycle. nih.govacs.orgresearchgate.net This can lead to cell cycle arrest and the induction of apoptosis. spandidos-publications.comacs.orgresearchgate.netresearchgate.net this compound has also been shown to synergize with other therapeutic agents, such as fludarabine (B1672870), in certain cancer cell types, including CLL cells with lesions in the TP53 pathway, potentially restoring sensitivity to these drugs. nih.govresearchgate.netf1000research.comspandidos-publications.comnih.gov
Here is a representative data table summarizing some in vitro anticancer findings:
| Compound | Cell Line Type | Effect Observed | Reference |
| This compound | Various Human Cancer Cells | Inhibitory effects on cell growth, induces apoptosis | spandidos-publications.comresearchgate.net |
| This compound | Human Cancer Cells | G2/M phase cell cycle arrest | spandidos-publications.comresearchgate.net |
| This compound | Human Cancer Cells | Downregulation of Hsp90 client proteins | spandidos-publications.comresearchgate.net |
| This compound | CLL cells (p53-mutated) | Dysregulation of DNA repair/replication proteins, cell cycle proteins | nih.govacs.orgresearchgate.net |
| This compound + Fludarabine | CLL cells (TP53 dysfunctional) | Synergy, restored sensitivity to fludarabine | nih.govresearchgate.netf1000research.comspandidos-publications.comnih.gov |
Preclinical investigations into the anticancer applications of this compound highlight its potential as an Hsp90 inhibitor to target essential pathways in cancer cells, either alone or in combination with other therapies. nih.govresearchgate.netf1000research.comspandidos-publications.comnih.gov
Efficacy Across Diverse Human Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines originating from various tissues, including bone marrow, colon, skin, larynx, breast, liver, cervix, and lung. Studies have shown that this compound significantly inhibits the growth of these cancer cells in a dose-dependent manner. spandidos-publications.com
Evaluation in Chronic Lymphocytic Leukemia (CLL) Cell Lines (e.g., MEC1, MEC2, U266, Raji, HL60)
This compound has demonstrated significant activity against chronic lymphocytic leukemia (CLL) cell lines. researchgate.netnih.gov Investigations utilizing cell lines such as MEC1, MEC2, U266, Raji, and HL60 have shown that this compound can induce effects on cell cycle distribution and apoptotic rate in these cells. researchgate.netnih.gov Notably, its activity in these cell lines appears to be irrespective of the TP53 status. researchgate.netnih.gov MEC1 and MEC2 cell lines were derived from a patient with B-CLL in prolymphocytoid transformation. nih.gov The MEC1 cell line is also noted as a p53-mutated CLL cell line that is resistant to fludarabine. f1000research.com Studies have confirmed decreases in proteins like DDB1, MCM2, c-Myc, and PCNA, and increases in pRb and cyclin D1 in MEC1, U266, Raji, and p53 null HL60 cells upon this compound treatment, suggesting a p53-independent mechanism. researchgate.netpatsnap.com this compound has also been shown to synergize with and restore sensitivity to fludarabine in CLL cells, including those with lesions in the TP53 pathway. researchgate.netnih.gov
Comparative Potency against Other HSP90 Inhibitors in Cancer Cell Lines
Comparative studies have been conducted to assess the potency of this compound against other Hsp90 inhibitors, such as SNX-2112. In a study comparing this compound and SNX-2112 across eleven cancer cell lines, this compound exhibited better inhibitory effects in six out of eight tested human cancer cell lines. spandidos-publications.comnih.gov The average IC50 value for this compound across these cell lines was reported as 1 µM. spandidos-publications.comresearchgate.netnih.govresearchgate.net this compound also demonstrated more potent effects on cell apoptosis in a majority of the tested human cancer cell lines compared to SNX-2112 and was more active in downregulating Hsp90 client proteins. spandidos-publications.comresearchgate.netnih.gov Furthermore, molecular docking experiments indicated that this compound exhibited a stronger binding affinity to Hsp90 than SNX-2112. spandidos-publications.comresearchgate.netnih.gov Another study indicated that SNX7081 is significantly more potent than 17-AAG against primary CLL cells and a range of haematological cell lines. nih.gov
Assessment of Compound Specificity and Cytotoxicity in Normal Human Cells (e.g., L-02, HDF, MRC5)
An important aspect of preclinical evaluation is the assessment of a compound's specificity and cytotoxicity in normal human cells. Studies have investigated the effects of this compound on normal human cell lines, including L-02 (human hepatocyte), HDF (human dermal fibroblast), and MRC5 (human embryonic lung fibroblast). spandidos-publications.comresearchgate.netnih.govresearchgate.net These studies reported low cytotoxicity of this compound in these normal cell lines, with IC50 values exceeding 50 µM. spandidos-publications.comresearchgate.netnih.govresearchgate.net This suggests that this compound possesses acceptable cytotoxicity toward normal cells and exhibits high selectivity for cancer cells. spandidos-publications.com The differential effect is potentially attributed to the differing expression and molecular conformation of Hsp90 in cancer cells compared to normal cells, with tumor Hsp90 being hypersensitive to Hsp90 inhibitors. spandidos-publications.com
Impact on Cell Cycle Progression
This compound has been shown to impact cell cycle progression in cancer cells.
Dysregulation of Cell Cycle Regulatory Proteins (e.g., cyclin D1, pRb)
The impact of this compound on cell cycle progression is linked to the dysregulation of key cell cycle regulatory proteins. Studies have shown that this compound treatment leads to increased levels of pRb and cyclin D1 in CLL cell lines like MEC1, U266, Raji, and HL60. researchgate.netpatsnap.com Cyclin D1 is a key component of the cell cycle machinery, and its expression can be regulated by the retinoblastoma protein (pRb). nih.gove-crt.org The observed increases in pRb and cyclin D1 suggest that this compound influences the regulatory pathways controlling cell cycle transitions. researchgate.netpatsnap.com
Induction of Apoptosis in Malignant Cell Models
Research has demonstrated that this compound can induce apoptosis in various human cancer cell lines. chemicalbook.comnih.gov This induction of programmed cell death is considered a key mechanism contributing to its potential anti-cancer effects. chemicalbook.com
Measurement of Apoptotic Rates and Pathways
Apoptotic rates following this compound treatment have been assessed using methods such as flow cytometry. chemicalbook.comnih.govarctomsci.com Studies have shown that this compound induced apoptosis in several human cancer cell lines. chemicalbook.comnih.gov Comparative analysis with SNX-2112, another Hsp90 inhibitor, indicated that this compound was more potent in inducing apoptosis in certain cell lines, including K562, Hep-2, and A549, although it was less potent in others, such as SW-620 and HeLa cells. chemicalbook.com
Furthermore, investigations into the synergistic effects of this compound with other agents, such as fludarabine nucleoside (2-FaraA), in p53-negative CLL cells have highlighted enhanced apoptosis induction. This synergistic effect is proposed to result from compounded DNA damage due to this compound-mediated inhibition of DNA repair, leading to increased apoptosis. The loss of nucleolin, a protein affected by this compound, can activate Fas-mediated apoptosis, subsequently increasing the levels of pro-apoptotic proteins like BID and fas-associated factor 2 (FAF2).
Identification of p53-Independent Apoptosis Mechanisms
A significant finding in the preclinical investigation of this compound is its ability to induce apoptosis through mechanisms independent of p53. This was observed in both p53-mutated cell lines, such as MEC1 and U266, and in p53 wild-type Raji cells. Treatment with this compound did not result in changes in p53 levels in these cell lines, supporting a p53-independent mode of action. In lymphoid and myeloid cells, MYC-driven apoptosis has been noted to occur independently of p53 status. Studies with this compound have reported reductions in MYC levels, potentially contributing to this p53-independent apoptotic pathway.
Modulation of DNA Repair and Replication Mechanisms
This compound has been shown to modulate key proteins and processes involved in DNA repair and replication, contributing to its anti-cancer activity, particularly in combination therapies.
Dysregulation of Proteins Involved in DNA Repair (e.g., DDB1, PCNA, MCM2)
This compound treatment leads to the dysregulation of several proteins critical for DNA repair. Decreased levels of proteins such as DDB1, PCNA, and MCM2 have been consistently observed following exposure to this compound. These decreases have been validated through techniques like Western blotting in multiple cell lines, including MEC1, U266, Raji, and HL60. Proteomic analyses have further indicated that proteins with reduced abundance after this compound treatment are significantly involved in nucleic acid metabolism and include positive regulators of DNA repair, such as SSRP1, XRCC5, and FEN1. The impairment of DNA damage responses is also partly attributed to the reduction in checkpoint regulators like BRCA1.
Effects on DNA Replication Components (e.g., MCM2, MCM5, MCM6, MCM7, RRM2)
This compound has been found to inhibit DNA replication. This effect is associated with decreased levels of several key components of the DNA replication machinery. Proteins that positively regulate DNA replication, including MCM2, MCM5, MCM6, MCM7, and RRM2, showed reduced levels after this compound treatment. The decreases in MCM2 and PCNA levels have been confirmed by Western blotting. Furthermore, RT-PCR analysis indicated that this compound can modulate the mRNA levels of PCNA and MCM2. The MCM protein complex (MCM2-7) is a crucial part of the pre-replication complex and is essential for the elongation of DNA replication forks. Dysregulated expression of MCM proteins is frequently observed in various malignancies.
Table 1: Observed Changes in Levels of Selected DNA Repair and Replication Proteins Following this compound Treatment
| Protein | Observed Change (Ratio vs Control) | Method(s) | Cell Line(s) | Source |
| MCM2 | Decreased (0.41) | Proteomics, Western Blot, RT-PCR | MEC1, U266, Raji, HL60 | |
| MCM5 | Decreased (0.42) | Proteomics | MEC1 | |
| MCM6 | Decreased (0.17) | Proteomics | MEC1 | |
| MCM7 | Decreased (0.20) | Proteomics | MEC1 | |
| RRM2 | Decreased (0.29) | Proteomics | MEC1 | |
| DDB1 | Decreased | Western Blot | MEC1, U266, Raji, HL60 | |
| PCNA | Decreased | Western Blot, RT-PCR | MEC1, U266, Raji, HL60 | |
| SSRP1 | Decreased (0.15) | Proteomics | MEC1 | |
| XRCC5 | Decreased (0.50) | Proteomics | MEC1 | |
| FEN1 | Decreased (0.50) | Proteomics | MEC1 | |
| FUS | Decreased (0.49) | Proteomics | MEC1 | |
| BRCA1 | Reduced | Implied by impaired DDR | MEC1 | |
| MYC | Decreased (0.29-0.30) | Western Blot | MEC1 | |
| NFkB2 p100 | Increased | Western Blot | MEC1 | |
| NFkB2 p52 | Decreased | Western Blot | MEC1 | |
| Nucleolin | Reduced | Implied by apoptosis induction | MEC1 | |
| BID | Increased (18.72) | Proteomics | MEC1 | |
| FAF2 | Increased (3.07) | Proteomics | MEC1 |
Induction of DNA Damage Markers (e.g., γH2AX)
The modulation of DNA repair and replication by this compound contributes to the accumulation of DNA damage, which can be indicated by the increased levels of DNA damage markers such as phosphorylated histone H2AX (γH2AX). A significant increase in γH2AX levels has been demonstrated in malignant cells treated with this compound, particularly when used in combination with agents like 2-FaraA. Western blot analysis showed a 1.1-ratio increase in γH2AX in MEC1 cells treated with this compound alone, while flow cytometry indicated a 1.5-ratio increase. The synergistic treatment of MEC1 cells with this compound and 2-FaraA resulted in a more pronounced increase in γH2AX levels, with a 4.1-ratio increase observed by Western blot and a 4.8-ratio increase by flow cytometry. Similar synergistic increases in γH2AX were also reported in other cell lines, including MEC2 and U266. These findings support the hypothesis that this compound hinders DNA repair, thereby exacerbating DNA damage.
Table 2: Changes in γH2AX Levels in MEC1 Cells Following Treatment
| Treatment | Method | Ratio vs Control | Source |
| This compound alone | Western Blot | 1.1 | |
| This compound alone | Flow Cytometry | 1.5 | |
| This compound + 2-FaraA | Western Blot | 4.1 | |
| This compound + 2-FaraA | Flow Cytometry | 4.8 |
Iv. Proteomic and Transcriptomic Research on Snx 7081 Effects
Comprehensive Proteomic Profiling
Comprehensive proteomic analyses have been conducted to identify the broad spectrum of protein changes occurring in cells treated with SNX-7081.
Identification of Differentially Abundant Proteins Following this compound Treatment
Treatment with this compound leads to significant changes in the abundance of numerous proteins. In one study using the p53-mutated MEC1 CLL cell line, treatment with 500 nM this compound for 24 hours resulted in 51 proteins changing in abundance by more than 2-fold (p<0.05) genome.jpkegg.jpgenome.jpnih.gov. Of these, 7 proteins showed increased abundance, while 44 proteins exhibited decreased abundance genome.jpkegg.jpgenome.jpnih.gov. Another quantitative proteomic analysis in MEC1 cells, using 100 nM this compound for 48 hours, identified 322 protein changes, with 140 proteins increasing and 182 decreasing kegg.jp.
Proteins identified as differentially abundant by LC-MS/MS were subsequently validated using Western blotting. These validated proteins include DDB1, PCNA, MCM2, Hsp90, Hsp70, GRP78, PDIA6, and HLA-DR genome.jpkegg.jpgenome.jpnih.gov. Pathway analysis of the differentially abundant proteins indicated functional relationships among some of them, such as cyclin D1, c-Myc, and pRb genome.jpkegg.jpgenome.jpnih.gov. Decreased levels of DDB1, MCM2, c-Myc, and PCNA, alongside increases in pRb and cyclin D1, were confirmed in multiple cell lines including MEC1, U266, Raji, and HL60 cells genome.jpkegg.jpgenome.jpnih.gov.
| Protein | Abundance Change Following this compound Treatment (Example Findings) | Validation Method |
| DDB1 | Decreased levels observed | Western blotting |
| PCNA | Decreased levels observed | Western blotting |
| MCM2 | Decreased levels observed | Western blotting |
| c-Myc | Decreased levels observed | Western blotting |
| pRb | Increased levels observed | Western blotting |
| Cyclin D1 | Increased levels observed | Western blotting |
| Hsp90 | Validated as differentially abundant | Western blotting |
| Hsp70 | Validated as differentially abundant | Western blotting |
| GRP78 | Validated as differentially abundant | Western blotting |
| PDIA6 | Validated as differentially abundant | Western blotting |
| HLA-DR | Validated as differentially abundant | Western blotting |
Analysis of HSP90 Client Protein Modulation
As an Hsp90 inhibitor, this compound is known to affect the stability and function of Hsp90 client proteins. This compound has demonstrated greater activity in downregulating Hsp90 client proteins compared to SNX-2112.
Downregulation of Specific Client Proteins
Studies have shown that this compound treatment leads to the downregulation of specific Hsp90 client proteins. Notably, c-Myc and MCM2 have been identified among the proteins exhibiting decreased levels following this compound treatment genome.jpkegg.jpgenome.jpnih.govkegg.jpnih.gov. Other proteins involved in processes like DNA repair and replication, such as DDB1 and PCNA, also show reduced abundance genome.jpkegg.jpgenome.jpnih.govkegg.jpnih.gov. While IKKα, CHK1, GSK3, Raf-1, and ZAP-70 are recognized Hsp90 client proteins, the provided search results specifically detail the downregulation of c-Myc and MCM2 in the context of this compound's proteomic effects genome.jpkegg.jpgenome.jpnih.govkegg.jpnih.gov. Reduced MYC levels have also been reported following Hsp90 inhibition in other cancer types.
Investigation of Gene Expression Changes via RT-PCR
Beyond its effects on protein levels, this compound has also been shown to modulate gene expression.
Modulation of mRNA Levels of Key Proteins
RT-PCR analysis has revealed that this compound treatment modulates the mRNA levels of several key proteins in MEC1 cells genome.jpkegg.jpgenome.jpnih.gov. This modulation of mRNA levels was described as an unexpected finding in some research genome.jpkegg.jpgenome.jpnih.gov. The specific proteins whose mRNA levels are affected include PCNA, MCM2, Nup155, Hsp70, GRP78, PDIA6, and HLA-DR genome.jpkegg.jpgenome.jpnih.gov.
| Gene/Protein | mRNA Level Modulation Following this compound Treatment (Observed via RT-PCR) |
| PCNA | Modulated mRNA levels |
| MCM2 | Modulated mRNA levels |
| Nup155 | Modulated mRNA levels |
| Hsp70 | Modulated mRNA levels |
| GRP78 | Modulated mRNA levels |
| PDIA6 | Modulated mRNA levels |
| HLA-DR | Modulated mRNA levels |
Note: The specific nature (upregulation or downregulation) and magnitude of mRNA modulation for each protein are indicated in the research but detailed quantitative data was not available in the provided snippets.
V. Synergistic Research Strategies Involving Snx 7081
Combination with Nucleoside Analogues (e.g., Fludarabine) in Leukemia Models
Investigations have demonstrated a significant synergistic interaction between SNX-7081 and nucleoside analogues like fludarabine (B1672870) (2-FaraA) in leukemia, specifically in chronic lymphocytic leukemia (CLL) models. This combination has shown promise in addressing drug resistance, a major challenge in treating this malignancy.
Restoration of Sensitivity in Drug-Resistant Chronic Lymphocytic Leukemia (CLL) Cells (e.g., TP53 mutated or ATM dysfunctional)
This compound has been found to synergize with and restore sensitivity to fludarabine in human CLL cells, particularly those exhibiting lesions in the TP53 pathway nih.govnih.govnih.govnih.gov. Cells with mutated p53, such as the MEC1 cell line, are often resistant to DNA damaging agents like fludarabine due to impaired ability to down-regulate DNA repair proteins and induce apoptosis nih.gov. Studies using TP53 mutated cell lines (MEC1, MEC2, and U266) and patient samples with TP53 or ATM dysfunction have shown that this compound can reduce the fludarabine concentration required for efficacy to a clinically achievable range nih.govnih.gov. Synergy was evident in these resistant cells and patient samples, leading to a significant decrease in cell viability nih.govnih.gov. This suggests that combining this compound with fludarabine may offer an alternative treatment strategy for fludarabine-refractory CLL patients, for whom therapeutic options are currently limited nih.govnih.gov.
Elucidation of Synergistic Mechanisms
Comprehensive proteomic and bioinformatic analyses have been employed to understand the mechanisms underlying the synergy between this compound and fludarabine in p53-negative CLL cells nih.govnih.gov. The proposed mechanism involves a compounding of DNA damage induced by fludarabine and the inhibition of DNA repair mechanisms by this compound, ultimately leading to enhanced apoptosis nih.govnih.govmims.com.
Fludarabine induces DNA damage. In resistant cells, DNA repair mechanisms are often upregulated, allowing the cells to survive this damage. This compound, as an Hsp90 inhibitor, affects the stability and function of numerous client proteins, including those involved in DNA repair and replication nih.govuni.lu. The combination treatment leads to a significant induction of DNA damage, indicated by increased levels of the DNA damage marker γH2AX nih.govnih.govmims.com. While fludarabine alone caused a modest increase in γH2AX, the dual treatment resulted in a synergistic increase, suggesting that this compound hinders the repair of DNA breaks induced by fludarabine, thus prolonging H2AX phosphorylation nih.govmims.com. This impaired DNA repair response contributes significantly to the observed synergy nih.govnih.gov.
The synergistic effect of this compound and fludarabine also involves the modulation of key proteins that regulate cell cycle checkpoints and apoptosis nih.govnih.gov. DNA damage responses are impaired, partly due to reductions in checkpoint regulators such as BRCA1 and cyclin D1 nih.govnih.govmims.com. This compound treatment alone and in combination with fludarabine has been shown to induce significant decreases in MYC levels nih.gov. Decreased MYC may contribute to reduced DNA repair and replication capacity in cells treated with the Hsp90 inhibitor nih.gov. Cell death is triggered following reductions in proteins like MYC and nucleolin, and an accumulation of the apoptosis-inducing NFkB2 p100 subunit nih.govnih.gov. Loss of nucleolin can activate Fas-mediated apoptosis, leading to an increase in pro-apoptotic proteins such as BID and fas-associated factor-2, and subsequent apoptosis in p53-negative, fludarabine-refractory CLL cells nih.govnih.gov. Changes in the abundance of proteins like DDB1, MCM2, and PCNA, which are involved in DNA repair and replication, have also been observed following this compound treatment, further supporting its role in inhibiting these processes uni.lu.
Exploration of Synergy with Other Classes of Inhibitors (e.g., JAK2 inhibitors)
While the synergy with nucleoside analogues like fludarabine has been a primary focus of research involving this compound, there is also interest in its potential synergistic interactions with other classes of inhibitors. General research into Hsp90 inhibitors suggests they can enhance the efficacy of JAK2 inhibitors nih.govnih.gov. Although specific detailed research findings on the combination of this compound directly with JAK2 inhibitors were not prominently featured in the examined literature, the broader understanding of Hsp90 as a chaperone for various client proteins, including kinases like JAK2, supports the rationale for exploring such combinations. Further research would be needed to elucidate the specific synergistic potential and mechanisms of this compound in combination with JAK2 inhibitors.
Vi. Advanced Research Methodologies Employed in Snx 7081 Studies
In Vitro Cellular Assay Systems
In vitro cellular assays are fundamental tools in SNX-7081 research, providing controlled environments to study its direct impact on various cell types, particularly cancer cells. These assays help assess the compound's effects on cell viability, proliferation, and programmed cell death.
Cell Viability and Proliferation Assays (e.g., MTT assay)
Cell viability and proliferation assays are widely employed to determine the extent to which this compound affects the growth and survival of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. sigmaaldrich.comnih.gov This assay relies on the reduction of a yellow tetrazolium dye (MTT) to a purple formazan (B1609692) product by metabolically active cells, which can then be quantified spectrophotometrically. sigmaaldrich.comnih.gov
Studies have utilized the MTT assay to demonstrate that this compound significantly inhibits the growth of various human cancer cell lines in a dose-dependent manner. For example, this compound showed inhibitory effects in eleven cell lines, with an average IC50 of 1 µM in some cancer cell lines. spandidos-publications.comresearchgate.netnih.gov In comparative studies with SNX-2112, this compound exhibited better inhibitory effects in a majority of the tested human cancer cell lines. spandidos-publications.comresearchgate.netnih.gov Furthermore, MTT assays have indicated that this compound exhibits low cytotoxicity in normal human cell lines, suggesting a degree of selectivity towards cancer cells. spandidos-publications.comresearchgate.netnih.gov
The IC50 values obtained from MTT assays provide a quantitative measure of the compound's potency in inhibiting cell proliferation.
| Cell Line | This compound IC50 (µM) | SNX-2112 IC50 (µM) | Source |
| K562 | ~1 | ~1 | spandidos-publications.com |
| A375 | ~1 | ~1 | spandidos-publications.com |
| MCF-7 | ~1 | ~1 | spandidos-publications.com |
| Hep-2 | ~1 | ~1 | spandidos-publications.com |
| HepG2 | ~1 | ~1 | spandidos-publications.com |
| A549 | ~1 | ~1 | spandidos-publications.com |
| SW-620 | ~1 | ~1 | spandidos-publications.com |
| HeLa | ~1 | ~1 | spandidos-publications.com |
| L-02 (Normal) | >50 | >50 | spandidos-publications.com |
| HDF (Normal) | >50 | >50 | spandidos-publications.com |
| MRC5 (Normal) | >50 | >50 | spandidos-publications.com |
Note: IC50 values are approximate based on graphical data and text descriptions from the source.
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content for cell cycle distribution and the presence of apoptotic markers. This method allows researchers to determine how this compound influences the progression of cells through the cell cycle phases and its ability to induce apoptosis.
Studies employing flow cytometry have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has been observed to arrest cancer cells at the G2/M phase of the cell cycle. spandidos-publications.comresearchgate.netnih.gov Furthermore, flow cytometry analysis using Annexin V-FITC and PI double staining has demonstrated that this compound clearly induces apoptosis in various cancer cell lines. spandidos-publications.com In comparisons with SNX-2112, this compound exhibited more potent effects on cell apoptosis in several human cancer cell lines. spandidos-publications.comresearchgate.netnih.gov The degree of apoptosis is typically calculated as the sum of the percentages of cells in the lower right and upper right quadrants of Annexin V/PI plots. spandidos-publications.com Flow cytometry has also been used to assess the induction of DNA damage, indicated by increases in the DNA damage marker γH2AX, following this compound treatment, both alone and in combination with other agents like fludarabine (B1672870). nih.govoncotarget.com
Protein Expression Analysis by Western Blotting
Western blotting, also known as protein immunoblotting, is a widely used technique for detecting specific proteins in a sample of tissue homogenate or extract. This method is essential for analyzing changes in protein expression levels in response to this compound treatment.
Western blot analysis has been extensively used in this compound studies to validate findings from proteomic screens and investigate the impact of the compound on its target and downstream signaling pathways. This technique has confirmed changes in the abundance of various proteins identified through LC-MS/MS, including DDB1, PCNA, MCM2, Hsp90, Hsp70, GRP78, PDIA6, and HLA-DR, following this compound treatment in chronic lymphocytic leukemia (CLL) cells. researchgate.netacs.orgnih.govfigshare.com Western blotting has also been used to confirm decreases in proteins such as MYC and nucleolin, and increases in NFkB2 p100 subunit, which are implicated in the mechanism of synergy between this compound and fludarabine. nih.govnih.gov Furthermore, Western blot analysis has shown that this compound can downregulate the expression of Hsp90 client proteins, including IKKα, CHK1, GSK3, and Raf-1, in a time-dependent manner. spandidos-publications.com The levels of these proteins were significantly decreased after treatment with 1 µM this compound for 48 hours. spandidos-publications.com Western blotting is typically performed using specific antibodies targeting the proteins of interest, with loading controls like GAPDH or β-actin used to normalize protein levels. spandidos-publications.comnih.gov
Molecular Biology Techniques
Molecular biology techniques provide insights into the effects of this compound on gene expression and other molecular processes within the cell.
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a technique used to measure the amount of specific mRNA molecules in a sample, providing an indication of gene expression levels. This method allows researchers to determine if this compound-induced changes in protein levels are a result of altered gene transcription.
RT-PCR has been utilized in this compound studies to investigate the modulation of gene expression. For example, RT-PCR analysis in MEC1 CLL cells treated with this compound unexpectedly showed modulation of mRNA levels for a number of proteins, including PCNA, MCM2, Nup155, Hsp70, GRP78, PDIA6, and HLA-DR. researchgate.netacs.orgnih.govfigshare.compatsnap.com This suggests that this compound's effects on the abundance of these proteins are, at least in part, regulated at the transcriptional level.
Proteomics and Bioinformatic Approaches
Proteomics involves the large-scale study of proteins, while bioinformatics utilizes computational tools to analyze biological data. The combination of these approaches is powerful for gaining a comprehensive understanding of the protein changes induced by this compound and the biological pathways affected.
Label-free quantitative shotgun proteomics has been employed to determine the proteomic effects of this compound treatment on cells, such as the p53-mutated B-cell CLL cell line, MEC1. nih.govresearchgate.netacs.orgnih.govfigshare.comnih.govmdpi.com These studies can identify numerous proteins that change in abundance following exposure to this compound. For instance, treatment with 500 nM this compound for 24 hours resulted in significant changes in the abundance of 51 proteins in MEC1 cells, with 7 increasing and 44 decreasing by more than 2-fold. researchgate.netacs.orgnih.govfigshare.com
Bioinformatic analysis plays a crucial role in interpreting the large datasets generated by proteomic studies. Pathway analysis, a common bioinformatic approach, helps to identify functional relationships between the differentially abundant proteins and predict the activation states of upstream regulators. researchgate.netnih.govfigshare.com For example, pathway analysis of proteomic data from this compound-treated cells determined that several differentially abundant proteins, including cyclin D1, c-Myc, and pRb, were functionally related. researchgate.netnih.govfigshare.com Bioinformatic analysis has also predicted MYC as a key upstream regulator influenced by this compound. nih.gov Comprehensive bioinformatic analysis, in conjunction with proteomics, has been used to determine the mechanism of synergy between this compound and other drugs, suggesting that this compound-mediated inhibition of DNA repair contributes to enhanced apoptosis when combined with DNA-damaging agents. researchgate.netnih.govnih.gov
Proteomics and bioinformatic approaches provide a global view of the cellular changes induced by this compound, complementing the targeted analyses performed using other methodologies.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Protein Identification
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of proteins in complex biological samples. In this compound studies, LC-MS/MS has been instrumental in identifying proteins that are differentially abundant following treatment with the compound. For instance, LC-MS/MS was used to identify proteins with altered abundance in the p53-mutated B-cell chronic lymphocytic leukemia (CLL) cell line, MEC1, after treatment with this compound. nih.govacs.org This approach successfully identified 51 proteins that changed abundance by more than 2-fold (p<0.05), with 7 proteins showing increased levels and 44 showing decreased levels. nih.govacs.org Identified proteins were subsequently validated using orthogonal methods like Western blotting. nih.govacs.org
Quantitative Shotgun Proteomics for Relative Protein Abundance
Quantitative shotgun proteomics is a high-throughput method used to identify and quantify a large number of proteins in a sample. This approach involves digesting proteins into peptides, which are then analyzed by LC-MS/MS. Label-free quantitative shotgun proteomics has been applied in this compound research to determine protein changes in cells treated with this compound, both alone and in combination with other drugs like fludarabine (2-FaraA). nih.govnih.govoncotarget.com Studies using this method in MEC1 CLL cells treated with this compound (500 nM, 24 h) identified 51 proteins with significantly altered abundance (more than 2-fold change, p<0.05), including decreases in proteins like DDB1, MCM2, c-Myc, and PCNA, and increases in pRb and cyclin D1. nih.govacs.orgresearchgate.net Quantitative shotgun proteomics has also been used to investigate the synergistic mechanism between this compound and 2-FaraA, revealing proteome changes in MEC1 cells following dual treatment. nih.govoncotarget.com
Pathway and Functional Enrichment Analysis of Proteomic Data
Following the identification of differentially abundant proteins through proteomic techniques, pathway and functional enrichment analysis is crucial for understanding the biological context of these changes. This analysis identifies overrepresented biological pathways, functions, or gene ontology terms within the list of altered proteins. readthedocs.iogithub.io In this compound studies, pathway analysis has been used to determine that some of the differentially abundant proteins, such as cyclin D1, c-Myc, and pRb, are functionally related. nih.govacs.orgresearchgate.net Comprehensive bioinformatic analysis of quantitative shotgun proteomics data has also been employed to predict changes in the activation states of upstream regulators and to understand the synergistic mechanisms when this compound is combined with other treatments. nih.govnih.govoncotarget.com This analysis helps to interpret how this compound influences cellular processes like DNA repair, replication, and the cell cycle. nih.govacs.orgresearchgate.net
Computational Chemistry and Structural Biology Methods
Computational chemistry and structural biology methods play a vital role in understanding the molecular interactions between this compound and its target proteins, particularly Hsp90.
Molecular Docking Studies for Ligand-Protein Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., Hsp90) when bound to form a stable complex. This method predicts the binding affinity and the mode of interaction at the atomic level. Molecular docking experiments have been conducted to assess the binding affinity of this compound to Hsp90. researchgate.netspandidos-publications.comresearchgate.netpatsnap.com These studies have shown that this compound exhibits a stronger binding affinity to Hsp90 compared to related compounds like SNX-2112. researchgate.netspandidos-publications.comresearchgate.netpatsnap.com Docking studies have utilized crystal structures of the N-terminal domain of Hsp90 (e.g., PDB code 3R92) to model the binding interactions. spandidos-publications.com Analysis of the docking poses can identify key residues involved in hydrogen bonding and other interactions within the binding pocket, providing insights into the molecular basis of this compound's potency. spandidos-publications.com For instance, this compound has been shown to interact with residues such as Phe-138 and Trp-163 through hydrogen bonds. spandidos-publications.com
Table: Differentially Abundant Proteins in MEC1 Cells After this compound Treatment
| Protein Name | Fold Change (Approximate) | Change Direction |
| DDB1 | > 2-fold decrease | Decreased |
| MCM2 | > 2-fold decrease | Decreased |
| c-Myc | > 2-fold decrease | Decreased |
| PCNA | > 2-fold decrease | Decreased |
| pRb | > 2-fold increase | Increased |
| Cyclin D1 | > 2-fold increase | Increased |
| Hsp90 | Not specified fold change | Decreased |
| Hsp70 | Not specified fold change | Increased |
| GRP78 | Not specified fold change | Increased |
| PDIA6 | Not specified fold change | Increased |
| HLA-DR | Not specified fold change | Increased |
Note: Data compiled from sources nih.govacs.orgresearchgate.net. Specific fold change values for all listed proteins were not consistently available across snippets, but the direction of change is indicated where reported.
Table: Molecular Docking Scores for this compound and SNX-2112 Binding to Hsp90
| Compound | Docking Score (kcal/mol) | Binding Affinity |
| This compound | -33.53 | More favorable |
| SNX-2112 | -30.94 | Less favorable |
Note: Lower scoring value indicates more favorable binding. Data from source spandidos-publications.com.
Vii. Future Academic Research Directions for Snx 7081
Further Validation in Advanced Preclinical Models (e.g., xenograft experiments in vivo)
Existing research indicates that SNX-7081 exhibits superior effects compared to SNX-2112 in terms of HSP90 affinity, cell growth inhibition, apoptosis induction, and downregulation of HSP90 client proteins in a majority of human cancer cell lines nih.govresearchgate.netresearchgate.net. This observed superiority in in vitro settings necessitates further confirmation in more complex preclinical models, such as xenograft experiments in vivo spandidos-publications.com. Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a more physiologically relevant environment to evaluate the in vivo efficacy, pharmacokinetics, and potential off-target effects of this compound oxfordvacmedix.com. Such studies are crucial to validate the promising in vitro findings and determine the compound's effectiveness in inhibiting tumor growth and inducing apoptosis within a living system. Further in vivo studies could also explore different tumor types and evaluate the potential of this compound in combination with other therapeutic agents, building upon observed synergies in vitro with agents like fludarabine (B1672870) in chronic lymphocytic leukemia (CLL) models researchgate.netresearchgate.netnih.govoncotarget.comnih.govnih.gov.
Deeper Exploration of HSP90 Isoform Specificity and Subcellular Localization Effects
HSP90 exists in different isoforms (e.g., HSP90α, HSP90β, GRP94, TRAP1) located in various cellular compartments, including the cytosol, endoplasmic reticulum, and mitochondria ingentaconnect.com. While this compound is an HSP90 inhibitor, a deeper understanding of its specificity towards these different isoforms and its effects on HSP90 function within specific subcellular locations is crucial acs.org. Research could focus on determining the binding affinity of this compound to each major HSP90 isoform using biochemical and structural approaches. Investigating the impact of this compound on the chaperone activity and client protein interactions of individual isoforms within their native subcellular environments would provide valuable insights into the precise mechanisms of action and potential for targeted therapies. Understanding isoform-specific inhibition could also help predict and potentially mitigate off-target effects or toxicity associated with inhibiting ubiquitously expressed chaperones acs.org.
Role of this compound as a Mechanistic Probe for HSP90-Dependent Biological Processes
Given its activity as an HSP90 inhibitor, this compound can serve as a valuable mechanistic probe to dissect HSP90-dependent biological processes. By inhibiting HSP90 activity with this compound, researchers can study the downstream consequences on various cellular pathways and functions that rely on HSP90 chaperone activity. This includes investigating its role in protein folding, stability, trafficking, and degradation of known and novel HSP90 client proteins nih.govnih.govingentaconnect.com. Using this compound as a tool can help elucidate the involvement of HSP90 in complex cellular events such as cell cycle progression, DNA repair, signal transduction, and immune responses sci-hub.seresearchgate.netnih.govnih.gov. Such studies can contribute to a broader understanding of HSP90 biology and its implications in various disease states beyond cancer and viral infections.
Identification of Novel Molecular Pathways and Client Proteins Influenced by this compound
While some HSP90 client proteins affected by this compound have been identified, such as those involved in DNA repair and replication and the cell cycle, further comprehensive studies are needed to identify novel molecular pathways and client proteins influenced by this inhibitor nih.govresearchgate.netnih.govnih.gov. High-throughput techniques like proteomics and transcriptomics can be employed to globally assess changes in protein and gene expression profiles upon this compound treatment in different cell types and conditions. Pathway analysis of the identified differentially expressed proteins and genes can reveal previously unappreciated cellular networks and signaling cascades that are modulated by this compound-mediated HSP90 inhibition researchgate.netnih.gov. Identifying novel client proteins can uncover new therapeutic targets and provide a more complete picture of how this compound exerts its biological effects.
Research into Mechanisms of Resistance to HSP90 Inhibition in Preclinical Contexts
As with many targeted therapies, the development of resistance is a potential challenge for HSP90 inhibitors. Research into the mechanisms by which cancer cells or viruses may develop resistance to this compound in preclinical models is essential patsnap.com. This could involve studying acquired resistance in cell lines or developing in vivo models of resistance. Investigating genetic and epigenetic alterations, changes in the expression or function of HSP90 or co-chaperones, activation of alternative survival pathways, or alterations in drug metabolism or efflux could shed light on resistance mechanisms. Understanding these mechanisms is critical for developing strategies to overcome or prevent resistance, such as identifying biomarkers of sensitivity or resistance, or designing rational combination therapies.
Q & A
Q. What are the primary molecular mechanisms by which SNX-7081 inhibits Hsp90, and how can these be experimentally validated?
this compound binds to Hsp90 with high affinity, disrupting its chaperone function and leading to proteasomal degradation of client proteins critical for cancer cell survival (e.g., NF-κB, ERK, JNK). To validate this, researchers should:
- Perform in vitro binding assays (e.g., surface plasmon resonance) to quantify affinity .
- Measure downstream effects, such as Hsp70 induction via Western blot, and inhibition of NF-κB nuclear translocation using immunofluorescence .
- Assess cytokine production (e.g., IL-6, TNF-α) via ELISA to confirm anti-inflammatory activity .
Q. How should researchers select appropriate cell models to study this compound's efficacy in hematological malignancies?
Prioritize p53-negative chronic lymphocytic leukemia (CLL) models, as this compound synergizes with fludarabine in these systems. Key steps include:
Q. What experimental parameters are critical for quantifying this compound's impact on cell cycle arrest?
- Use flow cytometry with propidium iodide staining to measure G2/M phase accumulation. For example, this compound increased G2-phase cells to 30.2% in K562 cells vs. 6.8% in controls .
- Correlate findings with client protein degradation (e.g., CDK1, Aurora kinases) via immunoblotting .
- Include comparative controls with other Hsp90 inhibitors (e.g., SNX-2112) to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's dual effects (e.g., increased vs. decreased cell counts in combinatorial studies)?
In a study combining this compound with 2-FaraA, Venn analysis showed 62 overlapping upregulated genes but 19 downregulated genes, suggesting context-dependent effects . To address contradictions:
- Perform time-course experiments to distinguish early apoptotic responses from late-stage cytotoxicity .
- Use single-cell RNA sequencing to identify subpopulations with divergent responses .
- Validate findings across multiple cell lines (e.g., SW620 vs. A549) to assess tissue-specific variability .
Q. What methodological framework is recommended for analyzing this compound's synergistic interactions with chemotherapeutics?
- Apply the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1 indicates synergy) .
- Optimize dosing schedules: Pre-treatment with this compound for 24 hours before adding fludarabine enhances DNA damage .
- Use functional endpoints (e.g., comet assays for DNA breaks, clonogenic survival assays) to validate mechanistic synergy .
Q. How should researchers design in vivo studies to evaluate this compound's anti-tumor efficacy while minimizing toxicity?
- Use xenograft models (e.g., NCI-N87 or HT-29 tumors in nude mice) with this compound administered intraperitoneally .
- Monitor body weight, organ toxicity (liver/kidney histopathology), and serum cytokines to assess safety .
- Combine with pharmacodynamic markers (e.g., Hsp70 levels in blood) to correlate target engagement with efficacy .
Q. What strategies are effective for integrating multi-omics data to map this compound's mechanism of action?
- Conduct proteomic profiling (e.g., LC-MS/MS) to identify degraded client proteins and disrupted pathways (e.g., DNA repair, cell cycle) .
- Pair with transcriptomic data (RNA-seq) to uncover compensatory mechanisms (e.g., heat shock response genes) .
- Use network pharmacology tools (e.g., STRING, Cytoscape) to visualize protein interaction networks perturbed by this compound .
Methodological Guidelines
Q. How should researchers standardize protocols for measuring this compound-induced DNA damage in heterogeneous cell populations?
- Employ γ-H2AX foci quantification via high-content imaging to detect double-strand breaks .
- Normalize data to baseline damage in untreated controls and account for cell cycle phase (e.g., G2/M cells have higher γ-H2AX) .
- Combine with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to dissect mechanistic contributions .
Q. What statistical approaches are recommended for analyzing cell cycle data with high inter-experiment variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
